molecular formula C12H10F3NO B7973987 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B7973987
M. Wt: 241.21 g/mol
InChI Key: ZRDYHNDTNSKRPG-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzonitrile core .

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylmethoxy group can influence its binding affinity to target proteins or enzymes. These interactions can modulate various biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Lacks the cyclopropylmethoxy group, making it less complex structurally.

    4-(Cyclopropylmethoxy)benzonitrile: Does not contain the trifluoromethyl group, which may affect its chemical properties and applications.

Uniqueness

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the cyclopropylmethoxy and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)10-5-9(6-16)3-4-11(10)17-7-8-1-2-8/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYHNDTNSKRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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